molecular formula C21H17N5O5S B11607682 1-[6-(4-hydroxy-3-nitrophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(4-hydroxy-3-nitrophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11607682
M. Wt: 451.5 g/mol
InChI Key: FKDXXHIBLIJDAI-UHFFFAOYSA-N
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Description

1-[3-(ALLYLSULFANYL)-6-(4-HYDROXY-3-NITROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes an allylsulfanyl group, a hydroxy-nitrophenyl group, and a triazino-benzoxazepin core

Preparation Methods

The synthesis of 1-[3-(ALLYLSULFANYL)-6-(4-HYDROXY-3-NITROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the triazino-benzoxazepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The allylsulfanyl and hydroxy-nitrophenyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-[3-(ALLYLSULFANYL)-6-(4-HYDROXY-3-NITROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The allylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins .

Comparison with Similar Compounds

Similar compounds include those with triazino-benzoxazepin cores but different substituents. For example:

Properties

Molecular Formula

C21H17N5O5S

Molecular Weight

451.5 g/mol

IUPAC Name

1-[6-(4-hydroxy-3-nitrophenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H17N5O5S/c1-3-10-32-21-22-19-18(23-24-21)14-6-4-5-7-15(14)25(12(2)27)20(31-19)13-8-9-17(28)16(11-13)26(29)30/h3-9,11,20,28H,1,10H2,2H3

InChI Key

FKDXXHIBLIJDAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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